1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid is a derivative of piperidine featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl substituent at the 5-position of the piperidine ring, with a carboxylic acid moiety at the 3-position. The Fmoc group is widely employed in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mildly acidic conditions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-15(21(24)25)12-23(11-14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVULHJXRINRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of fluoren-9-ylmethanol with a suitable carboxylic acid derivative. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry due to its structural resemblance to biologically active molecules. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in peptide synthesis, allowing for the protection of amino groups during chemical reactions.
Case Study: Peptide Synthesis
Research has demonstrated that compounds like 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid can be employed as protecting groups in the synthesis of peptides. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures necessary for pharmaceutical applications.
Anticancer Research
The anticancer properties of piperidine derivatives have been widely studied. Preliminary investigations suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal indicated that similar piperidine derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved apoptosis via mitochondrial pathways, highlighting the potential therapeutic applications of this compound in oncology.
Neuroprotective Effects
The fluorenyl group is associated with neuroprotective activities, making this compound a candidate for research into neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
Animal model studies have shown that compounds featuring the fluorenylmethoxycarbonyl moiety provide substantial protection against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications for conditions such as Alzheimer's and Parkinson's diseases.
Antimicrobial Activity
Some derivatives of piperidine exhibit antimicrobial properties, indicating that this compound may also possess similar characteristics.
Case Study: Efficacy Against Bacterial Strains
Comparative analyses have indicated that piperidine derivatives with structural similarities to this compound show notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.
Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- CAS : 180576-05-0
- Structure : Replaces the piperidine ring with a piperazine ring and substitutes the 3-carboxylic acid with an acetic acid group.
- Key Differences :
- The piperazine ring introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity compared to piperidine.
- The acetic acid side chain may alter solubility and steric accessibility for conjugation reactions.
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid
- CAS : 148928-15-8
- Structure : Features a carboxylic acid group at the 4-position of the piperidine ring instead of the 3-position.
- Key Differences :
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)cyclopropane-1-carboxylic Acid
- Structure : Incorporates a cyclopropane ring fused to the piperidine-3-carboxylic acid core.
- The rigid structure may reduce solubility compared to the 5-methyl-substituted analog .
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid
- CAS : 1340291-71-5
- Structure : Replaces the piperidine ring with a thiophene heterocycle.
- The methyl group on the thiophene may enhance electron-donating effects, altering electronic properties compared to the aliphatic methyl group in the target compound .
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid
- CAS : 2137862-31-6
- Structure : Combines a piperidine ring with an oxazole heterocycle.
- The 4-piperidinyl linkage may alter spatial orientation in supramolecular assemblies .
Physicochemical and Functional Comparisons
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid (CAS No. 193693-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.40 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.40 g/mol |
| CAS Number | 193693-68-4 |
| Structure | Structure |
Antitumor Activity
Research has indicated that derivatives of piperidine, including the compound , exhibit promising antitumor properties. A study focusing on similar piperidine derivatives demonstrated their efficacy against various cancer cell lines, particularly those associated with aggressive forms of breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways that promote tumor growth and survival .
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds suggest that the piperidine moiety can influence cell viability. For example, compounds with structural similarities have been tested against various cancer cell lines using MTT assays to determine their half-maximal inhibitory concentrations (IC50). These studies often report IC50 values in the low micromolar range, indicating significant cytotoxic potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Piperidine Derivative A | 5.2 | MDA-MB-231 |
| Piperidine Derivative B | 3.8 | MCF-7 |
| This compound | TBD | TBD |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis. Similar compounds have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer progression .
Case Studies
- Anticancer Activity in Breast Cancer Models : A series of experiments evaluated the efficacy of piperidine derivatives in inhibiting the proliferation of breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through both intrinsic and extrinsic pathways .
- Synergistic Effects with Chemotherapeutics : In vitro studies demonstrated that combining piperidine derivatives with standard chemotherapeutic agents like doxorubicin enhanced their cytotoxic effects against resistant cancer cell lines, suggesting potential for improved treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
